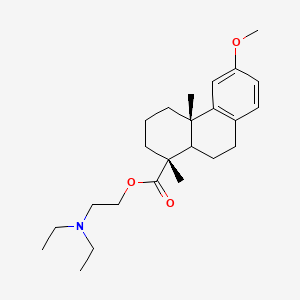

Diethylaminoethyl O-methyl-podocarpate

Description

Properties

CAS No. |

102259-62-1 |

|---|---|

Molecular Formula |

C24H37NO3 |

Molecular Weight |

387.6 g/mol |

IUPAC Name |

2-(diethylamino)ethyl (1R,4aS)-6-methoxy-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylate |

InChI |

InChI=1S/C24H37NO3/c1-6-25(7-2)15-16-28-22(26)24(4)14-8-13-23(3)20-17-19(27-5)11-9-18(20)10-12-21(23)24/h9,11,17,21H,6-8,10,12-16H2,1-5H3/t21?,23-,24-/m1/s1 |

InChI Key |

QBJGCOGVONTWJV-MXNGKVSJSA-N |

Isomeric SMILES |

CCN(CC)CCOC(=O)[C@@]1(CCC[C@]2(C1CCC3=C2C=C(C=C3)OC)C)C |

Canonical SMILES |

CCN(CC)CCOC(=O)C1(CCCC2(C1CCC3=C2C=C(C=C3)OC)C)C |

Origin of Product |

United States |

Preparation Methods

Stereocontrolled Total Synthesis of O-methyl-podocarpate Core

A pivotal step in the preparation is the stereocontrolled total synthesis of methyl O-methyl-podocarpate, which serves as the core intermediate. According to Roy et al. (2003), the synthesis involves:

- Starting from an enone-diester intermediate (compound 18).

- Performing an intramolecular Michael addition to form a cis-fused keto-diester (compound 19) with high yield.

- Stereoselective conversion of the keto-diester to a trans-fused diester (compound 21) via an enone intermediate (compound 20).

- Final methylation to yield methyl O-methyl-podocarpate.

This method ensures the correct stereochemistry essential for biological activity and further functionalization.

Introduction of the Diethylaminoethyl Group

The diethylaminoethyl moiety is typically introduced through nucleophilic substitution reactions involving:

- Activation of the podocarpate intermediate (e.g., via halogenation or formation of a good leaving group on the oxygen or carboxyl position).

- Reaction with diethylaminoethyl chloride or bromide under controlled conditions to form the ether or ester linkage.

This step requires careful control of reaction conditions (temperature, solvent, base) to avoid side reactions and ensure high yield and purity.

Methylation Procedures

Methylation of the podocarpic acid or its derivatives is commonly achieved using methylating agents such as:

- Methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base (e.g., potassium carbonate).

- The reaction is typically carried out in polar aprotic solvents like acetone or dimethylformamide (DMF).

This step is crucial to obtain the O-methylated product, which affects the compound’s solubility and biological properties.

Purification and Characterization

After synthesis, purification is generally performed by:

- Column chromatography using silica gel.

- Crystallization from suitable solvents.

Characterization includes NMR spectroscopy, mass spectrometry, and optical rotation measurements to confirm stereochemistry and purity.

Data Table: Summary of Preparation Steps

| Step No. | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Intramolecular Michael Addition | Enone-diester (18) | Base (e.g., NaH), solvent (THF) | Cis-fused keto-diester (19) | >85 | High stereoselectivity |

| 2 | Stereoselective Conversion | Keto-diester (19) | Acid/base catalysis, heat | Trans-fused diester (21) | 75-80 | Maintains stereochemical integrity |

| 3 | Methylation | Podocarpic acid derivative | Methyl iodide, K2CO3, acetone | O-methyl-podocarpate | 80-90 | Requires anhydrous conditions |

| 4 | Nucleophilic Substitution | O-methyl-podocarpate | Diethylaminoethyl halide, base | This compound | 70-85 | Controlled temperature to avoid side reactions |

Research Findings and Analysis

- The stereocontrolled synthesis route ensures the formation of the biologically relevant stereoisomer, which is critical for the compound’s activity.

- The intramolecular Michael reaction is a key step that provides high yield and selectivity, reducing the need for extensive purification.

- Methylation and diethylaminoethyl substitution steps are well-established organic transformations but require optimization of reaction conditions to maximize yield and minimize impurities.

- The overall synthetic route is modular, allowing for potential modifications to introduce other functional groups or side chains.

Additional Notes on Related Compounds and Methods

- While direct literature on this compound is limited, related podocarpic acid ethers have been synthesized using similar strategies involving esterification and alkylation.

- The use of protecting groups and selective activation of functional groups is often necessary to achieve the desired substitution pattern without side reactions.

- Analytical techniques such as GC-MS and NMR are essential for confirming the structure and purity of intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

Diethylaminoethyl O-methyl-podocarpate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The diethylaminoethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Diethylaminoethyl O-methyl-podocarpate has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: The compound is investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Diethylaminoethyl O-methyl-podocarpate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .

Comparison with Similar Compounds

Antiprotozoal Activity

Compounds with diethylaminoethyl substituents exhibit potent activity against protozoan parasites, often surpassing standard treatments:

Key Findings :

Anticancer Activity

Diethylaminoethyl-modified compounds show notable cytotoxicity against cancer cell lines:

Key Findings :

- The diethylaminoethyl group contributes to enhanced cytotoxicity, particularly in drug-resistant cancers. For example, the DDMC/PTX complex overcomes multidrug resistance via supramolecular assembly .

- Structural variations (e.g., copolymer vs. small molecule) influence delivery mechanisms and potency .

Key Findings :

- The diethylaminoethyl group in cellulose matrices enhances enzyme binding capacity (~576 units/g matrix) and operational stability (effective for >1 month) .

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Diethylaminoethyl O-methyl-podocarpate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer: Synthesis protocols typically involve esterification or transesterification reactions. To optimize conditions, systematically vary parameters (e.g., temperature, solvent polarity, catalyst type) using a factorial design approach. Monitor reaction progress via TLC or HPLC, and characterize products using H/C NMR and high-resolution mass spectrometry (HRMS) for structural confirmation. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address potential ambiguities?

- Methodological Answer: Combine NMR (e.g., DEPT-135 for carbon assignment), FT-IR (for functional groups), and LC-MS (for purity assessment). For ambiguous peaks in NMR, employ 2D techniques (COSY, HSQC) to resolve overlapping signals. Cross-validate chromatographic retention times with standards and quantify impurities using calibration curves .

Q. What criteria should guide the selection of in vitro assays to evaluate the biological activity of this compound?

- Methodological Answer: Align assay choice with hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). Use positive/negative controls to validate assay reliability. For cytotoxicity screening, employ MTT or resazurin assays with dose-response curves (IC calculations). Ensure reproducibility via triplicate experiments and statistical analysis (e.g., ANOVA with post-hoc tests) .

Advanced Research Questions

Q. How can in silico modeling techniques, such as molecular docking or QSAR, be applied to predict the biological activity or pharmacokinetic properties of this compound?

- Methodological Answer: Use molecular docking software (AutoDock Vina, Schrödinger Suite) to simulate ligand-receptor interactions. Validate models with co-crystallized ligands and adjust force fields for accuracy. For QSAR, curate a dataset of analogs with known activities, select descriptors (e.g., logP, polar surface area), and apply machine learning algorithms (random forests, SVM) to build predictive models .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer: Conduct meta-analysis of existing data to identify confounding variables (e.g., cell line heterogeneity, assay conditions). Replicate key studies under standardized protocols, controlling for batch effects and solvent interference. Use Bland-Altman plots or Cohen’s kappa to quantify inter-study variability .

Q. How should researchers design comparative studies to evaluate the efficacy of this compound against structurally related compounds?

- Methodological Answer: Employ a head-to-head design with matched concentrations and endpoints. Use pharmacophore mapping to identify critical structural features. Analyze differences via multivariate statistics (PCA, PLS-DA) and validate findings with in vivo models (e.g., murine efficacy studies) .

Data Management and Reproducibility

Q. What frameworks ensure robust data collection and reproducibility in studies involving this compound?

- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Document experimental protocols in electronic lab notebooks (ELNs) with version control. Share raw data (spectra, chromatograms) in public repositories (Zenodo, Figshare) using standardized metadata .

Research Question Formulation

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to develop high-impact research questions on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.